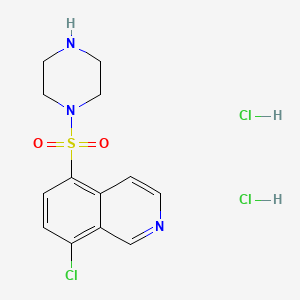

1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride is a chemical compound known for its role as an enzyme inhibitor. It is particularly noted for inhibiting calcium-ion dependent myosin phosphorylation by myosin light chain kinase and protein kinase C . This compound has a molecular formula of C13H14ClN3O2S·2HCl and a molecular weight of 384.71 g/mol .

Mécanisme D'action

Target of Action

The primary targets of 1-(8-Chloroisoquinolin-5-ylsulphonyl)piperazine dihydrochloride are myosin light chain kinase (MLC-Kinase) and protein kinase C . These kinases play a crucial role in various cellular processes, including cell division, signal transduction, and regulation of gene expression.

Mode of Action

This compound inhibits the activity of MLC-Kinase and protein kinase C . By doing so, it interferes with the phosphorylation of myosin, a process that is dependent on calcium ions . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.

Result of Action

The inhibition of MLC-Kinase and protein kinase C by this compound leads to a disruption in calcium-ion dependent myosin phosphorylation . This can have various molecular and cellular effects, depending on the specific roles of these kinases in different cell types.

Méthodes De Préparation

The synthesis of 1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride involves several stepsThe reaction conditions typically involve the use of sulfonyl chlorides and piperazine under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is employed in studies involving enzyme inhibition, particularly those related to calcium signaling pathways.

Medicine: It has potential therapeutic applications due to its ability to modulate kinase activity, which is relevant in various diseases.

Comparaison Avec Des Composés Similaires

1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride can be compared with other similar compounds such as:

HA-100: Another kinase inhibitor with a different substitution pattern on the isoquinoline ring.

KN-93: A well-known calcium/calmodulin-dependent protein kinase II inhibitor.

Axitinib: A tyrosine kinase inhibitor used in cancer therapy. The uniqueness of this compound lies in its specific inhibition of calcium-ion dependent myosin phosphorylation, which is not a common feature among other kinase inhibitors

Activité Biologique

1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Isoquinoline moiety : This contributes to its biological activity.

- Piperazine ring : Known for enhancing solubility and bioavailability.

- Chloro substituent : May influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for cellular metabolism, including those involved in nucleotide synthesis.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting signaling pathways associated with mood regulation and cognition.

Biological Activity Overview

The biological activity of this compound has been studied across various models, revealing its potential in treating several conditions.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that it inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis in bacteria. This inhibition leads to reduced bacterial proliferation and offers a promising avenue for developing new anti-tubercular agents .

Anticancer Properties

Studies have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis through the modulation of key signaling pathways, such as those involving caspases and Bcl-2 family proteins.

Study 1: Antitubercular Activity

A study focused on the structure-activity relationship (SAR) of piperazine derivatives found that modifications to the isoquinoline sulfonamide structure enhance potency against Mycobacterium tuberculosis. The results indicated that specific structural components are critical for effective IMPDH inhibition .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 2.5 | IMPDH |

| Control Compound | 10 | IMPDH |

Study 2: Anticancer Evaluation

In vitro studies demonstrated that the compound inhibits the growth of breast cancer cell lines (MCF-7). The treatment led to a decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| MDA-MB-231 | 20 | Cell cycle arrest |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a moderate half-life, making it suitable for therapeutic use. Studies suggest rapid absorption and distribution in tissues, with metabolism primarily occurring in the liver.

Propriétés

IUPAC Name |

8-chloro-5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S.2ClH/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHZXYKCJZOLBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.